molecular formula C11H12N2O2 B11456569 ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B11456569
M. Wt: 204.22 g/mol
InChI Key: LCAXOSSYUVBPDH-VQHVLOKHSA-N
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Description

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyano-substituted enones. This compound features a cyano group, a pyrrole ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 1-methyl-1H-pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with a cyano group.

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor used in the synthesis of the target compound.

    Cyano-substituted enones: A broader class of compounds with similar structural features.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9(8-12)7-10-5-4-6-13(10)2/h4-7H,3H2,1-2H3/b9-7+

InChI Key

LCAXOSSYUVBPDH-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CN1C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CN1C)C#N

Origin of Product

United States

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